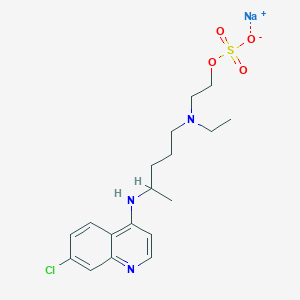
Hydroxychloroquine O-Sulfate Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxychloroquine O-Sulfate (sodium salt) is a derivative of hydroxychloroquine, a medication primarily used to prevent and treat malaria. It is also used in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus erythematosus . The compound is known for its anti-inflammatory and immunomodulatory properties, making it a valuable drug in various therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxychloroquine O-Sulfate (sodium salt) involves multiple steps, starting from the basic structure of hydroxychloroquine. The process typically includes the sulfonation of hydroxychloroquine to form the sulfate derivative, followed by neutralization with sodium hydroxide to obtain the sodium salt form .
Industrial Production Methods
Industrial production of Hydroxychloroquine O-Sulfate (sodium salt) follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of advanced reactors and purification techniques is common in industrial settings to achieve high yields and consistent quality .
化学反应分析
Types of Reactions
Hydroxychloroquine O-Sulfate (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in the compound, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various hydroxy derivatives .
科学研究应用
Hydroxychloroquine O-Sulfate (sodium salt) has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to cell signaling and immune response modulation.
Medicine: Investigated for its potential in treating viral infections, including SARS-CoV-2, and its role in managing autoimmune diseases
Industry: Utilized in the production of pharmaceuticals and as a standard in analytical chemistry.
作用机制
Hydroxychloroquine O-Sulfate (sodium salt) exerts its effects through multiple mechanisms:
Immune Modulation: It inhibits the activity of certain enzymes and pathways involved in the immune response, reducing inflammation and autoimmunity.
Antiviral Activity: The compound increases the pH within intracellular vacuoles, inhibiting viral replication and assembly.
Molecular Targets: It targets lysosomes and endosomes, interfering with their function and disrupting cellular processes.
相似化合物的比较
Similar Compounds
Chloroquine: Another aminoquinoline with similar antimalarial and immunomodulatory properties.
Quinacrine: An older antimalarial drug with a different mechanism of action.
Mefloquine: A related compound used for malaria prophylaxis and treatment.
Uniqueness
Hydroxychloroquine O-Sulfate (sodium salt) is unique due to its dual role in treating both malaria and autoimmune diseases. Its improved safety profile compared to chloroquine makes it a preferred choice in clinical settings .
属性
分子式 |
C18H25ClN3NaO4S |
|---|---|
分子量 |
437.9 g/mol |
IUPAC 名称 |
sodium;2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethyl sulfate |
InChI |
InChI=1S/C18H26ClN3O4S.Na/c1-3-22(11-12-26-27(23,24)25)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;/h6-9,13-14H,3-5,10-12H2,1-2H3,(H,20,21)(H,23,24,25);/q;+1/p-1 |
InChI 键 |
DXNDPIWJQPZOPR-UHFFFAOYSA-M |
规范 SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCOS(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




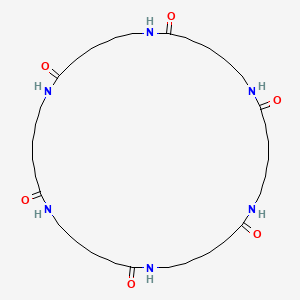
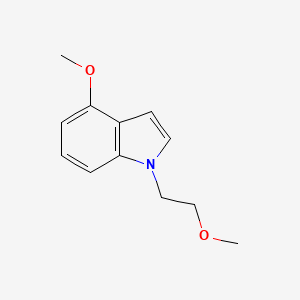
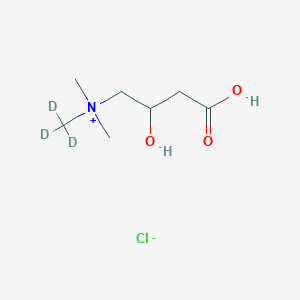
![(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B13846136.png)
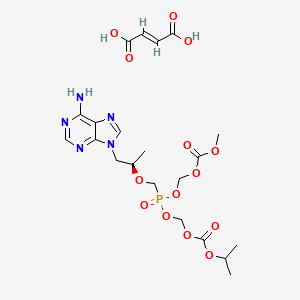
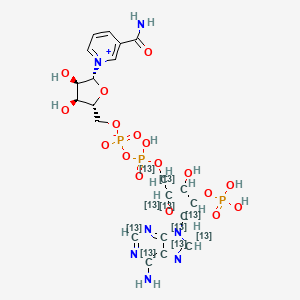

![4-[(5-Chloro-1-benzofuran-2-yl)methyl]piperidine](/img/structure/B13846169.png)
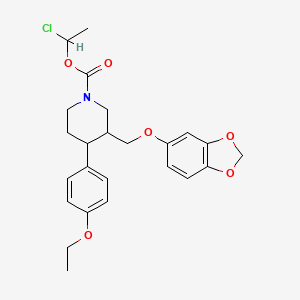

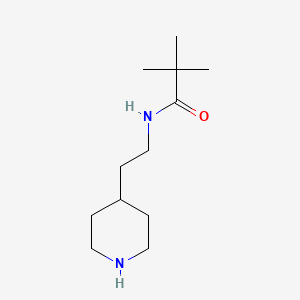
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B13846181.png)
